N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
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Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Potential
A significant application of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide derivatives is in the field of anticancer and anti-inflammatory research. Various derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, and for their anti-inflammatory properties (Rahmouni et al., 2016).
Antimicrobial Activity
These compounds have also been studied for their antimicrobial properties. New heterocycles incorporating this chemical structure have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, showcasing significant antimicrobial activity (Bondock et al., 2008).
Cancer Imaging
In the realm of cancer imaging, derivatives of this compound have been developed as novel translocator protein (TSPO) ligands. These ligands have shown potential in enhancing the imaging of TSPO-expressing cancers, thereby contributing to better diagnostic techniques in oncology (Tang et al., 2013).
Synthesis of Novel Compounds
The compound has been a key intermediate in synthesizing a variety of novel compounds. These syntheses have led to the development of new chemical entities with potential biological activities. The exploration of these synthetic pathways contributes significantly to the field of medicinal chemistry and drug discovery (Rahmouni et al., 2014).
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c1-14-7-9-21-20(25-14)30-12-19(29)27-16-5-3-15(4-6-16)26-17-11-18(23-13-22-17)28-10-2-8-24-28/h2-11,13H,12H2,1H3,(H,27,29)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPFMZKTECDJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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